1,4-Dichloronaphthalene vs. 1,3-Dichloronaphthalene: Distinguishing Photophysical Signatures
In crystalline form, 1,4-dichloronaphthalene exhibits distinct photophysical properties that differentiate it from its 1,3-isomer. A direct comparative study at 77 K revealed that 1,4-dichloronaphthalene has a fluorescence maximum at 400 nm, a shorter decay time of 11 ns, and a lower quantum yield of 0.10 [1]. These values contrast with those of 1,3-dichloronaphthalene, which fluoresces at 398 nm with a longer decay time of 14 ns and a higher quantum yield of 0.13 [1].
| Evidence Dimension | Fluorescence maximum, decay time, and quantum yield |
|---|---|
| Target Compound Data | 400 nm, 11 ns, 0.10 |
| Comparator Or Baseline | 1,3-Dichloronaphthalene: 398 nm, 14 ns, 0.13 |
| Quantified Difference | +2 nm shift, -3 ns decay time, -0.03 quantum yield |
| Conditions | Crystalline state at 77 K |
Why This Matters
These quantifiable differences in excited-state dynamics are critical for material scientists or analytical chemists developing fluorescent probes or using time-resolved spectroscopy to discriminate between isomers in complex mixtures.
- [1] Uchida, K., & Tanaka, J. (1982). Crystal excimer fluorescence from substituted naphthalenes. Journal of Luminescence, 26(4), 463-467. View Source
